molecular formula C5H7BrO4 B1289677 2-Bromopentanedioic acid CAS No. 51528-22-4

2-Bromopentanedioic acid

Cat. No.: B1289677
CAS No.: 51528-22-4
M. Wt: 211.01 g/mol
InChI Key: UKUBAEDKWAHORT-UHFFFAOYSA-N
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Description

2-Bromopentanedioic acid, also known as 2-bromoglutaric acid, is a dicarboxylic acid with the molecular formula C5H7BrO4. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromopentanedioic acid typically involves the bromination of L-glutamic acid. One common method includes dissolving L-glutamic acid in aqueous hydrobromic acid and adding potassium bromide. Sodium nitrite is then added portionwise to the ice-cooled solution, leading to the evolution of an orange gaseous product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often purified via column chromatography using a mixture of ethyl acetate and hexanes .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopentanedioic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 2-pentanedioic acid.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Major Products:

    Substitution: Products include various substituted pentanedioic acids.

    Reduction: The major product is 2-pentanedioic acid.

    Oxidation: Products include higher oxidation state compounds like 2,3-dibromopentanedioic acid

Scientific Research Applications

2-Bromopentanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and as an intermediate in chemical synthesis

Mechanism of Action

The mechanism of action of 2-bromopentanedioic acid involves its interaction with biological molecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its biological effects .

Comparison with Similar Compounds

    2-Chloropentanedioic Acid: Similar in structure but with a chlorine atom instead of bromine.

    2-Iodopentanedioic Acid: Contains an iodine atom instead of bromine.

    2-Fluoropentanedioic Acid: Contains a fluorine atom instead of bromine.

Uniqueness: 2-Bromopentanedioic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological molecules .

Properties

IUPAC Name

2-bromopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUBAEDKWAHORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594923
Record name 2-Bromopentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51528-22-4
Record name 2-Bromopentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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